4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid
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Overview
Description
4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid is an organic compound with the molecular formula C12H14O3S2 It is characterized by the presence of a carboxylic acid group, a methoxybenzene ring, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid typically involves the reaction of 4-methoxybenzene-1-carbothioyl chloride with butanoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as bromine or nitric acid can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxybenzene ring.
Scientific Research Applications
4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The methoxybenzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)carbonothioyl]butanoic acid
- 4-[(4-Methylbenzene-1-carbothioyl)sulfanyl]butanoic acid
- 4-[(4-Chlorobenzene-1-carbothioyl)sulfanyl]butanoic acid
Uniqueness
4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid is unique due to the presence of the methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
36122-42-6 |
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Molecular Formula |
C12H14O3S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(4-methoxybenzenecarbothioyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C12H14O3S2/c1-15-10-6-4-9(5-7-10)12(16)17-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
FPMHDMDPXVQSSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)SCCCC(=O)O |
Origin of Product |
United States |
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